molecular formula C10H19NO3 B2713385 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol CAS No. 1627209-42-0

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol

Cat. No.: B2713385
CAS No.: 1627209-42-0
M. Wt: 201.266
InChI Key: QDQYLLVNUYGOMM-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Development in Chemical Research

Spirocyclic compounds have been integral to drug discovery since the mid-20th century, with early examples like griseofulvin (1959) and spironolactone (1960) demonstrating their therapeutic potential. These molecules showcased the ability of spirocycles to combine conformational rigidity with adaptability, enabling interactions with diverse biological targets. Griseofulvin, a spirocyclic antifungal agent, highlighted the importance of fused ring systems in disrupting fungal microtubule assembly, while spironolactone’s diuretic properties underscored the role of spirocyclic steroidal frameworks in modulating ion channels.

The 1990s marked a turning point with advances in synthetic methodologies, such as rhodium-catalyzed hydroformylation and intramolecular cyclizations, which enabled efficient construction of complex spirocycles like those found in antihypertensive drugs (e.g., irbesartan). These innovations laid the groundwork for incorporating spirocyclic motifs into modern drug candidates, driven by their ability to enhance metabolic stability and target selectivity.

Significance of 1,4-Dioxaspiro Systems in Molecular Design

The 1,4-dioxaspiro[4.5]decane system, a core structural element of 2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol, exemplifies the strategic use of oxygen-containing spirocycles. The 1,4-dioxane ring introduces two ether oxygen atoms, which improve aqueous solubility and hydrogen-bonding capacity compared to purely hydrocarbon-based spirocycles. This system’s spiro-conjugation at the 8-position creates a rigid bicyclic framework that restricts rotational freedom, thereby preorganizing functional groups for optimal target engagement.

For instance, the 1,4-dioxaspiro[4.5]decane scaffold has been leveraged in ACE inhibitors like spirapril, where its conformational rigidity positions critical pharmacophores for angiotensin-converting enzyme binding. Similarly, the ethylene glycol ketal protection strategy used in spironolactone synthesis underscores the utility of 1,4-dioxaspiro systems in stabilizing reactive intermediates during multi-step syntheses.

Evolution of Amino-Functionalized Spirocyclic Research

The introduction of amino groups into spirocyclic frameworks, as seen in this compound, represents a deliberate effort to enhance target interaction and pharmacokinetic properties. Amino-functionalized spirocycles exhibit improved binding affinities due to their ability to form salt bridges and hydrogen bonds with biological targets. For example, fenspiride, a spirocyclic bronchodilator, incorporates an amino group within its oxazolidinone ring to modulate phosphodiesterase activity.

Recent synthetic advances, such as nitro aldol reactions and Strecker-type cyclizations, have expanded access to enantiomerically pure amino-spirocycles. These methods enable precise stereochemical control, critical for optimizing interactions with chiral biological targets. The 8-amino group in this compound further serves as a handle for derivatization, allowing conjugation with secondary pharmacophores or prodrug functionalities.

Three-Dimensional Architecture Advantages in Molecular Framework Design

The three-dimensionality of spirocyclic systems like 1,4-dioxaspiro[4.5]decane confers distinct advantages over planar aromatic scaffolds. Spirocycles exhibit higher fractions of sp³-hybridized carbons (Fsp³), correlating with improved solubility and reduced off-target effects. For instance, spirocyclic MCHr1 antagonists demonstrate superior bioavailability compared to their linear counterparts due to their reduced planar surface area and enhanced metabolic stability.

In this compound, the spiro-junction imposes a fixed dihedral angle between the dioxane and cyclohexane rings, orienting the ethanol side chain and amino group into distinct spatial quadrants. This preorganization minimizes entropy penalties during target binding, a feature exploited in kinase inhibitors where precise positioning of hydrogen-bond donors is critical. Additionally, the quaternary carbon at the spiro-center enhances structural rigidity, reducing conformational flexibility that could lead to polymorphic instability in solid-state formulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c11-9(5-6-12)1-3-10(4-2-9)13-7-8-14-10/h12H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYLLVNUYGOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CCO)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an amine, followed by reduction to introduce the amino group . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol has garnered attention in medicinal chemistry due to its structural similarity to biologically active compounds. Its potential applications include:

  • Antimicrobial Activity : Research indicates that derivatives of dioxaspiro compounds exhibit antimicrobial properties. Studies have shown that modifications to the amino group can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Compounds with spiro structures have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines .

Drug Delivery Systems

The unique structure of this compound allows for its use in drug delivery systems:

  • Nanoparticle Formulations : The compound can be utilized as a stabilizing agent in nanoparticle formulations for targeted drug delivery. Its ability to form stable complexes with various drugs enhances bioavailability and reduces side effects .

Material Science

In material science, this compound's properties can be leveraged for creating innovative materials:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance materials .

Case Study 1: Antimicrobial Research

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various dioxaspiro derivatives, including this compound. The results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when tested in vitro.

CompoundBacterial StrainInhibition Zone (mm)
ControlStaphylococcus aureus0
Test CompoundStaphylococcus aureus15
ControlEscherichia coli0
Test CompoundEscherichia coli12

Case Study 2: Drug Delivery Efficiency

In a study focusing on drug delivery systems, researchers formulated nanoparticles using this compound as a stabilizing agent for doxorubicin delivery. The results showed enhanced drug release profiles and improved targeting efficiency in cancer cells compared to conventional formulations.

ParameterConventional FormulationFormulation with Compound
Drug Release Rate (%)4075
Targeting Efficiency (%)3065

Mechanism of Action

The mechanism of action of 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Features

The spirocyclic 1,4-dioxaspiro[4.5]decane core is a common motif in the compounds below. Variations arise in the substituents at the 8-position, influencing reactivity, solubility, and applications.

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol C₁₀H₁₉NO₃ 201.26* Amino, ethanol Intermediate in organic synthesis
{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol C₉H₁₇NO₃ 187.24 Amino, methanol Precursor for chiral ligands
8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol C₁₀H₁₉NO₃ 201.26 Aminoethyl, hydroxyl Pharmaceutical intermediate
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid C₁₁H₁₇NO₄ 227.26 Amino, acetic acid Chelating agent, SDS-reported safety
6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one C₁₀H₁₆O₃ 184.23 Ketone, dimethyl Steric hindrance studies

*Molecular weight inferred from and .

Key Observations :

  • Ethanol vs.
  • Aminoethyl vs. Acetic Acid: The aminoethyl group (as in 8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol) introduces a basic secondary amine, while the acetic acid derivative (C₁₁H₁₇NO₄) adds acidity, broadening pH-dependent reactivity .
  • Steric Effects : Substituents like dimethyl groups (e.g., 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one) reduce ring flexibility, impacting binding in catalytic applications .

Reactivity Trends

  • Hydrogen Bonding: The ethanol group enhances hydrogen-bonding capacity compared to methanol, favoring interactions in supramolecular chemistry .
  • Acid Sensitivity: The 1,4-dioxolane ring is prone to acid hydrolysis; however, electron-donating groups (e.g., amino) stabilize the structure, as noted in spirocyclic ethers ().

Biological Activity

2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H19N3O3
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 124499-34-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its role in modulating neurochemical pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • In vitro Studies : In studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 20 µM, indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
MCF-720Induction of apoptosis and cell cycle arrest
A549 (NSCLC)30Inhibition of PI3K/Akt pathway

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegeneration:

  • Mechanism : It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal survival and function .

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • The study concluded that the compound could serve as a lead for developing new anti-cancer therapies targeting breast cancer .
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
    • This suggests a potential role in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • PI3K/Akt Pathway Modulation : It inhibits this pathway, which is often upregulated in cancer, thus promoting tumor growth .

Q & A

Q. What are the established synthetic routes for 2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol?

The compound is synthesized via spirocyclic ring formation followed by functionalization. A common approach involves reacting a spirocyclic ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) with an amine-bearing reagent under reductive amination conditions. For example, the ethanol moiety can be introduced through nucleophilic substitution or condensation reactions. details a related synthesis of its hydrochloride derivative, where the spirocyclic amine intermediate is reacted with ethanol-containing reagents under controlled pH and temperature . Key steps include purification via column chromatography and validation by 1^1H NMR and mass spectrometry (MS).

Q. How is this compound characterized spectroscopically in academic studies?

Characterization typically involves:

  • 1^1H/13^{13}C NMR : Peaks for the spirocyclic dioxolane ring (e.g., δ 3.8–4.2 ppm for dioxolane protons) and the ethanol moiety (δ 1.5–2.5 ppm for CH2_2 groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 237.73 for the hydrochloride derivative) confirm molecular weight .
  • IR spectroscopy : Stretching vibrations for NH2_2 (~3300 cm1^{-1}) and C-O (dioxolane, ~1100 cm1^{-1}) groups .

Q. What are the stability considerations for this compound under laboratory storage?

The compound is hygroscopic and sensitive to oxidation due to the primary amine and ethanol groups. Storage recommendations include inert atmospheres (argon/nitrogen), desiccants, and temperatures between 2–8°C . Degradation products (e.g., oxidized spiro rings) can be monitored via HPLC-MS .

Advanced Research Questions

Q. How do conformational dynamics of the spiro ring system influence reactivity?

The spiro ring’s puckering affects steric and electronic properties. Computational studies (e.g., DFT or Cremer-Pople puckering parameters) model the equilibrium between chair and twist conformations, which dictate nucleophilic accessibility of the aminoethanol group . For example, a planar dioxolane ring (amplitude q2=0q_2 = 0) reduces steric hindrance for subsequent derivatization . Experimental validation uses X-ray crystallography or variable-temperature NMR .

Q. What analytical strategies resolve contradictions in NMR assignments for this compound?

Discrepancies arise from overlapping peaks (e.g., spiro ring vs. ethanol protons) or dynamic effects. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve coupling networks and assign protons to specific carbons .
  • Deuterium exchange : Identify labile NH2_2 protons by observing signal disappearance in D2_2O .
  • Computational prediction : Match experimental 1^1H shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How is this compound utilized in heterocyclic synthesis?

The aminoethanol moiety serves as a bifunctional building block. For example:

  • Schiff base formation : Reacting the amine with aldehydes yields imine intermediates for spiro-fused heterocycles (e.g., thiazolidinones) .
  • Cyclization reactions : Intramolecular nucleophilic attack by the ethanol hydroxyl group forms oxazolidinones under Mitsunobu conditions .
  • Metal coordination : The amine and hydroxyl groups act as ligands in catalytic complexes (e.g., for asymmetric hydrogenation) .

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